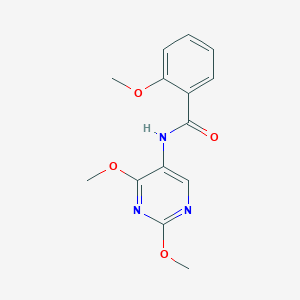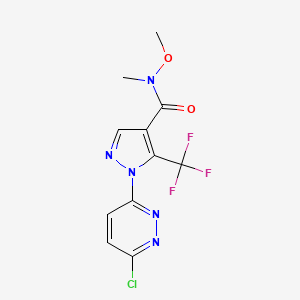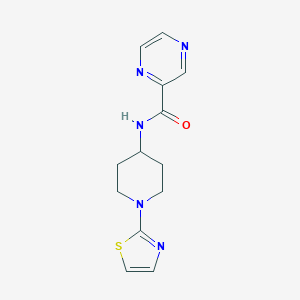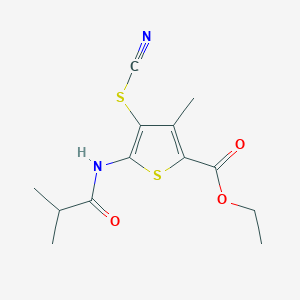
N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While I don’t have specific information on the synthesis of this exact compound, compounds with similar groups are often synthesized through methods like nucleophilic substitution reactions for attaching the methoxy groups, and amide coupling reactions for forming the amide bond .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, multiple methoxy groups, and an amide group. These functional groups will largely determine the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, compounds with similar groups can undergo a variety of reactions. For example, the methoxy groups might be susceptible to demethylation under acidic conditions, and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and ether groups could impact its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Scientific Research Applications in Related Fields
Pharmacological and Biochemical Studies : Research into compounds like Metformin, which is a derivative of guanidine, showcases the potential for synthetic derivatives to have wide-ranging effects, including antiproliferative, antifibrotic, and antioxidant effects. This indicates that similar synthetic compounds, including N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide, could be studied for their diverse biological activities (Ursini et al., 2018).
Chemical Synthesis and Drug Design : The development of novel synthesis methods for pharmaceuticals, as discussed in the review on omeprazole and its impurities, illustrates the importance of innovative chemical synthesis in drug development. This suggests that this compound could be explored through similar synthetic pathways for potential pharmaceutical applications (Saini et al., 2019).
Antioxidant Activity Studies : Research on the determination of antioxidant activity, as seen in the analytical methods review, highlights the significance of studying compounds for their potential antioxidant properties. This methodology could be applied to this compound to assess its antioxidant capabilities (Munteanu & Apetrei, 2021).
Biomedical Applications : The therapeutic potential of Tranilast in proliferative disorders, an anti-allergy drug with antitumor potential, suggests that compounds with unique biochemical properties, like this compound, could also be explored for their therapeutic applications across a range of diseases (Rogosnitzky et al., 2012).
Role in Plant Science and Agriculture : The multifunctional role of melatonin in horticultural crops against environmental stresses provides an example of how compounds with bioactive properties can significantly impact plant science. Similar studies could explore the effects of this compound on plant growth and stress resistance (Bose & Howlader, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-11-7-5-4-6-9(11)12(18)16-10-8-15-14(21-3)17-13(10)20-2/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEOASJVIYLRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2666066.png)
![2-(2,4-dichlorophenoxy)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2666067.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2666068.png)
![N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2666071.png)
![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2666073.png)
![1-Azaspiro[4.4]non-3-ene](/img/structure/B2666076.png)




![Propan-2-yl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2666081.png)
![N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B2666082.png)